The fluorine atom can alter the molecule's physical and chemical properties compared to an unsubstituted pyridine ring. This can be useful in studies aimed at understanding the role of substitution patterns in biological activity ().
The hydrazinopyridine group is present in various bioactive molecules. Research on similar compounds might provide clues for potential applications of 2-Fluoro-3-hydrazinopyridine. For instance, some hydrazinopyridine derivatives exhibit anticonvulsant activity ().
3-Fluoro-2-hydrazinopyridine is a heterocyclic aromatic compound. It belongs to the class of fluoropyridines, which are pyridine rings (a six-membered aromatic ring with one nitrogen atom) containing a fluorine atom. Information on its origin or specific significance in scientific research is currently limited [].
3-Fluoro-2-hydrazinopyridine consists of a pyridine ring with a fluorine atom attached at the third position (counting counter-clockwise around the ring from the nitrogen atom) and a hydrazine group (N2H4) attached at the second position. The hydrazine group provides two nitrogen atoms and two hydrogens. The presence of the fluorine atom disrupts the electron distribution in the ring compared to unsubstituted pyridine [].